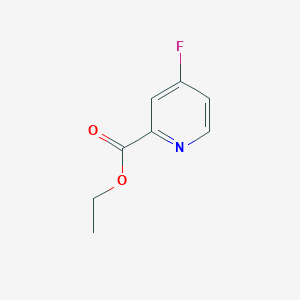

Ethyl 4-fluoropicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

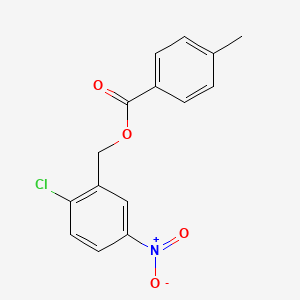

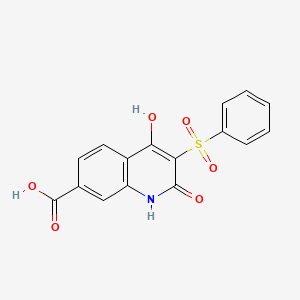

Ethyl 4-fluoropicolinate is a chemical compound with the CAS Number: 1214376-12-1. Its molecular weight is 169.16 and its IUPAC name is ethyl 4-fluoro-2-pyridinecarboxylate . It is typically stored at temperatures between 0-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8FNO2 . The InChI code for this compound is 1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.16 . It is typically stored at temperatures between 0-8°C to maintain its stability .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 4-fluoropicolinate has been a focus of research due to its potential in synthesizing novel compounds with significant biological activities. For instance, it serves as a precursor in the synthesis of new quinazolinone-based derivatives, which exhibit potent cytotoxic activity against various human cancer cell lines and show strong inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights its potential as an effective anti-cancer agent (Riadi et al., 2021). Additionally, this compound derivatives have been synthesized through cascade cyclization, leading to structures of interest as potential herbicides, showcasing its application in developing novel agrochemicals (Johnson et al., 2015).

Photophysical Studies and Imaging Applications

Research on this compound derivatives extends into photophysical studies and imaging applications. N-[2-(diethylamino)ethyl]-18F-5-fluoropicolinamide (18F-P3BZA) is a promising PET radiotracer targeting transplanted cells, indicating its utility in monitoring cellular therapy for Parkinson's disease and potentially improving understanding of clinical trials' outcomes (Kiessling, 2014). This demonstrates this compound's contribution to advancing diagnostic methods and enhancing therapeutic monitoring.

Pharmaceutical and Biomedical Applications

The exploration of this compound derivatives in pharmaceuticals and biomedicine is significant. Its derivatives have been employed in synthesizing novel compounds with potential therapeutic effects, such as antibacterial, antioxidant, and anti-TB activities, showcasing a broad spectrum of possible medical applications (Mamatha S.V et al., 2019). Additionally, the development of PET probes like 18F-P3BZA for melanin-targeted imaging in melanoma patients illustrates the role of this compound derivatives in enhancing cancer diagnosis and treatment monitoring (Xiaowei Ma et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that fluorinated compounds often interact with various enzymes and receptors in the body, altering their function and leading to therapeutic effects .

Mode of Action

Fluorinated compounds like this one typically exert their effects by binding to their target proteins, thereby modulating their activity .

Biochemical Pathways

, fluorinated compounds are known to affect a variety of biological processes. They can influence the function of enzymes, receptors, and other proteins, leading to changes in cellular signaling and metabolic pathways .

Result of Action

The alteration of protein function by fluorinated compounds can lead to a variety of cellular responses, potentially contributing to their therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

ethyl 4-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMKWQNBHMMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)

![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)

![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)

![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)

![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)